molecular formula C8H13ClN2O2S B2761620 1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride CAS No. 854637-10-8

1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B2761620
CAS No.: 854637-10-8
M. Wt: 236.71
InChI Key: NZHFBIIOIVWHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzenesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize the reaction conditions and maximize the yield. The final product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c9-5-7-1-3-8(4-2-7)6-13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHFBIIOIVWHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CS(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854637-10-8
Record name [4-(aminomethyl)phenyl]methanesulfonamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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